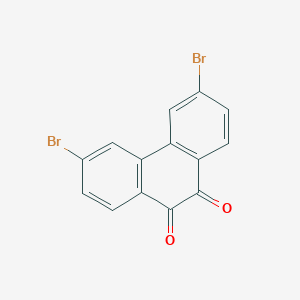

3,6-Dibromophenanthrene-9,10-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEJBJRFPBMVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293137 | |

| Record name | 3,6-dibromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53348-05-3 | |

| Record name | 3,6-Dibromo-9,10-phenanthrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53348-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 87364 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053348053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53348-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dibromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-phenanthrene-9,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dibromophenanthrene-9,10-dione: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,6-Dibromophenanthrene-9,10-dione. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis are also provided. Furthermore, this guide explores the biological activity of the parent compound, 9,10-phenanthrenequinone, to provide context for potential toxicological and pharmacological research.

Chemical Properties and Identifiers

This compound is a brominated polycyclic aromatic hydrocarbon. Its chemical structure is characterized by a phenanthrene backbone with bromine atoms substituted at the 3 and 6 positions and carbonyl groups at the 9 and 10 positions. This substitution pattern significantly influences its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 53348-05-3[1] |

| Molecular Formula | C₁₄H₆Br₂O₂[1] |

| IUPAC Name | This compound[2] |

| Synonyms | 3,6-Dibromo-9,10-phenanthrenequinone, 3,6-Dibromophenanthraquinone |

| InChI | InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H[2] |

| InChIKey | WPEJBJRFPBMVGJ-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=O)C2=O[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 366.00 g/mol [1] |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 289.0 to 293.0 °C |

| Purity | >95.0% (HPLC) |

| Storage | Store under inert gas, at room temperature or 4°C, sealed in a dry environment.[3] |

| Solubility | Varies depending on the solvent. |

Chemical Structure

The structure of this compound is based on the phenanthrenequinone scaffold. The presence of two electron-withdrawing bromine atoms and the conjugated dione system makes it a molecule with interesting electronic properties, rendering it useful in the synthesis of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs).

Caption: 2D structure of this compound.

Experimental Protocols: Synthesis

This compound is typically synthesized from 9,10-phenanthrenequinone via electrophilic aromatic substitution. Below are two detailed protocols.

Protocol 1: Bromination using Bromine and Benzoyl Peroxide

Objective: To synthesize 3,6-dibromo-9,10-phenanthrenequinone from 9,10-phenanthrenequinone.

Materials:

-

9,10-phenanthrenequinone (50 g)

-

Benzoyl peroxide (2.5 g)

-

Nitrobenzene (250 mL)

-

Bromine (83 g)

-

Ethanol (250 mL)

-

Nitrogen gas supply

-

Reaction vessel with reflux condenser and stirring apparatus

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

To a nitrogen-displaced reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).

-

Aerate the mixture with nitrogen.

-

Add bromine (83 g) to the mixture.

-

Heat the mixture to reflux and stir for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add ethanol (250 mL) to precipitate the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with ethanol.

-

Dry the final product under vacuum.

Expected Yield: 70% of 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.

Protocol 2: Oxidation of 3,6-Dibromophenanthrene

Objective: To synthesize 3,6-dibromo-9,10-phenanthrenequinone through the oxidation of 3,6-dibromophenanthrene.

Materials:

-

3,6-Dibromophenanthrene (0.2 g, ~1.12 mmol)

-

Chromium trioxide (0.4 g, 4 mmol)

-

Glacial acetic acid (20 mL)

-

Water

-

Hexane

-

Reaction flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Dissolve 0.2 g of 3,6-dibromophenanthrene in 20 mL of glacial acetic acid in a reaction flask.

-

Add 0.4 g of chromium trioxide to the solution.

-

Gently warm the resulting mixture until all the material is dissolved.

-

Heat the solution at reflux for 1 hour under an inert atmosphere.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Filter the mixture to collect the crude product.

-

Wash the collected solid with water.

-

Crystallize the crude product from hexane to obtain pure 3,6-dibromo-9,10-phenanthrenequinone.

Expected Yield: 78%.

Biological Activity and Signaling Pathway of the Parent Quinone

While specific biological activity for this compound is not extensively documented in publicly available literature, the parent compound, 9,10-phenanthrenequinone (9,10-PQ), is a known environmental pollutant found in diesel exhaust particles and has been studied for its cytotoxic effects.[4]

9,10-PQ is known to undergo redox cycling, leading to the production of reactive oxygen species (ROS).[4] This process is implicated in its cellular toxicity. One of the key signaling pathways affected by 9,10-PQ is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] 9,10-PQ-induced ROS, specifically hydrogen peroxide (H₂O₂), can cause the S-oxidation of Protein Tyrosine Phosphatase 1B (PTP1B).[5] PTP1B is a negative regulator of EGFR signaling. Its oxidation and subsequent inhibition lead to the activation of EGFR and its downstream effector, Extracellular signal-regulated kinase 1/2 (ERK1/2).[5] This activation may contribute to the cellular responses observed upon exposure to this class of compounds.[5]

Caption: EGFR signaling activation by 9,10-phenanthrenequinone.

Applications and Future Directions

Currently, this compound is primarily utilized as a key intermediate in the synthesis of advanced materials, particularly for OLEDs. Its dibromo functionality allows for further chemical modifications, making it a versatile building block.

For professionals in drug development, the cytotoxic potential of the parent phenanthrenequinone structure suggests that derivatives like this compound could be explored for their pharmacological activities. Further research is warranted to investigate its specific biological effects, mechanism of action, and potential as a therapeutic agent or a toxicological hazard. The signaling pathway of the parent compound provides a logical starting point for such investigations.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,6-Dibromophenanthrene-9,10-dione (CAS 53348-05-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and analytical protocols for 3,6-Dibromophenanthrene-9,10-dione. Due to the limited availability of experimental spectral data for this specific compound, this guide also includes spectral information for the parent compound, phenanthrene-9,10-dione, for comparative analysis.

Core Chemical Information

| Property | Value |

| CAS Number | 53348-05-3 |

| Molecular Formula | C₁₄H₆Br₂O₂ |

| Molecular Weight | 366.00 g/mol |

| IUPAC Name | This compound |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 291 °C |

Spectral Data

Predicted ¹H NMR Spectral Data for this compound

The following table presents the predicted ¹H NMR spectral data for this compound. These predictions are based on computational models and provide an estimation of the expected chemical shifts and coupling constants.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.10 | d | 2.0 | H-2, H-7 |

| 8.05 | d | 8.3 | H-4, H-5 |

| 7.65 | dd | 8.3, 2.0 | H-1, H-8 |

Experimental Spectral Data for Phenanthrene-9,10-dione (for comparison)

The following tables summarize the experimental spectral data for the unsubstituted parent compound, phenanthrene-9,10-dione (CAS 84-11-7). This data serves as a reference for understanding the influence of the bromine substituents on the spectral properties of the target molecule.

¹H NMR Spectral Data of Phenanthrene-9,10-dione

| Chemical Shift (δ) ppm | Multiplicity |

| 8.25 - 8.15 | m |

| 8.00 - 7.90 | m |

| 7.80 - 7.70 | m |

¹³C NMR Spectral Data of Phenanthrene-9,10-dione

| Chemical Shift (δ) ppm |

| 180.2 |

| 135.8 |

| 131.0 |

| 130.4 |

| 129.2 |

| 124.0 |

Mass Spectrometry Data of Phenanthrene-9,10-dione [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 208 | 23 | [M]⁺ |

| 180 | 100 | [M-CO]⁺ |

| 152 | 50 | [M-2CO]⁺ |

| 151 | 23 | [M-2CO-H]⁺ |

UV-Vis Spectral Data of Phenanthrene-9,10-dione in Ethanol [1]

| λmax (nm) | Molar Absorptivity (ε) |

| 252 | 28,184 |

| 283 | 1,000 |

| ~330 | (shoulder) |

| ~420 | (broad, weak) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of phenanthrene-9,10-dione.

Materials:

-

Phenanthrene-9,10-dione

-

Bromine

-

Nitrobenzene

-

Benzoyl peroxide

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenanthrene-9,10-dione in nitrobenzene.

-

Add benzoyl peroxide to the solution.

-

Slowly add bromine to the reaction mixture.

-

Heat the mixture to reflux and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethanol to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol.

-

Dry the product under vacuum to obtain this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the attenuated total reflectance (ATR) technique can be used by placing the solid sample directly on the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or the KBr pellet matrix) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm). Use a cuvette containing the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Caption: General analytical workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Physical Properties of 3,6-Dibromo-9,10-phenanthrenedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 3,6-Dibromo-9,10-phenanthrenedione (CAS No. 53348-05-3), a key intermediate in the synthesis of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1] This document collates available data on its molecular structure, thermal properties, and other physical characteristics. Detailed experimental protocols for the determination of these properties are also provided, alongside a discussion of its spectral characteristics. The information is intended to support research and development activities involving this compound.

Core Physical and Chemical Properties

3,6-Dibromo-9,10-phenanthrenedione is an organic compound featuring a phenanthrenequinone scaffold with two bromine atoms at the 3 and 6 positions.[2] This substitution pattern significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis. The compound typically appears as a light yellow to brown crystalline powder.[3]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 53348-05-3 | [4] |

| Molecular Formula | C₁₄H₆Br₂O₂ | [3] |

| Molecular Weight | 366.01 g/mol | [3] |

| Appearance | Light yellow to brown powder/crystal | [3] |

| Melting Point | 291 °C | [3] |

| Boiling Point | ~501 °C (Predicted) | |

| Density | ~1.9 g/cm³ | |

| Purity | Typically ≥97% | |

| Solubility | Varies with solvent; specific quantitative data is not readily available.[2] | [2] |

| InChI Key | WPEJBJRFPBMVGJ-UHFFFAOYSA-N | [3] |

Synthesis and Role in OLED Materials

3,6-Dibromo-9,10-phenanthrenedione is primarily utilized as a critical intermediate in the synthesis of materials for OLEDs.[1] Its synthesis often involves the bromination of 9,10-phenanthrenequinone. The bromine atoms serve as reactive sites for cross-coupling reactions, allowing for the construction of more complex, functional molecules tailored for light-emitting or charge-transporting layers in OLED devices.

References

An In-Depth Technical Guide to the Synthesis of 3,6-Dibromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,6-Dibromophenanthrene-9,10-dione, a key intermediate in the development of advanced materials and fine chemicals.[1] This document details the core synthetic strategies, experimental protocols, and comparative data to assist researchers in the efficient production of this valuable compound. This compound, with the CAS Number 53348-05-3, has a molecular formula of C14H6Br2O2 and a molecular weight of 366.00 g/mol .[2][3][4]

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two strategic approaches:

-

Direct Bromination of Phenanthrene-9,10-dione: This pathway involves the electrophilic aromatic substitution of the commercially available phenanthrene-9,10-dione.

-

Oxidation of 3,6-Dibromophenanthrene: This alternative route begins with the synthesis of 3,6-dibromophenanthrene, which is subsequently oxidized to the target dione.

Below is a detailed exploration of each pathway, including experimental protocols and available quantitative data.

Pathway 1: Direct Bromination of Phenanthrene-9,10-dione

This method is a straightforward approach that directly introduces bromine atoms onto the phenanthrene-9,10-dione scaffold. The positioning of the bromine atoms at the 3 and 6 positions is a result of the directing effects of the existing carbonyl groups.

Experimental Protocol

A common procedure for the direct bromination of phenanthrene-9,10-dione is as follows:

-

Reaction Setup: In a reaction vessel equipped for nitrogen displacement, combine phenanthrene-9,10-dione (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).

-

Reagent Addition: Introduce bromine (83 g) to the mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain stirring for 2 hours.

-

Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Add ethanol (250 mL) to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash it with ethanol, and dry it under a vacuum to yield the final product.[5]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Phenanthrene-9,10-dione | [5] |

| Key Reagents | Bromine, Benzoyl Peroxide, Nitrobenzene | [5] |

| Yield | 70% | [5] |

| Purity | >95.0% (HPLC) | [6] |

| Appearance | Light yellow to brown powder/crystal | [6][7] |

| Melting Point | 289.0 to 293.0 °C | [6][7] |

Pathway 2: Oxidation of 3,6-Dibromophenanthrene

This pathway offers an alternative route that may be advantageous depending on the availability of the starting material, 3,6-dibromophenanthrene. The critical step in this process is the oxidation of the 9 and 10 positions of the phenanthrene core.

Experimental Protocol

The oxidation of 3,6-dibromophenanthrene can be effectively carried out using chromium trioxide in acetic acid:

-

Reaction Setup: Dissolve 3,6-dibromophenanthrene (0.2 g, 1.12 mmol) in glacial acetic acid (20 mL).

-

Oxidant Addition: Add chromium trioxide (0.4 g, 4 mmol) to the solution.

-

Reaction Conditions: Gently warm the mixture until all solids are dissolved, then heat at reflux for 1 hour under an inert atmosphere.

-

Product Precipitation: After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

-

Purification: Filter the mixture, wash the solid with water, and then crystallize from hexane.[5]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3,6-Dibromophenanthrene | [5] |

| Key Reagents | Chromium(VI) oxide, Acetic acid | [5] |

| Yield | 78% | [5] |

| Purity | >95.0% (HPLC) | [6] |

| Appearance | Light yellow to brown powder/crystal | [6][7] |

| Melting Point | 289.0 to 293.0 °C | [6][7] |

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis pathways for this compound.

Caption: Overview of the two main synthesis pathways for this compound.

Caption: Experimental workflow for the direct bromination of phenanthrene-9,10-dione.

Caption: Experimental workflow for the oxidation of 3,6-dibromophenanthrene.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 53348-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Characteristics of C14H6Br2O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of chemical compounds with the molecular formula C14H6Br2O2. The primary focus is on the dibromoanthracene-9,10-dione isomers, also known as dibromoanthraquinones, which are the most prominent compounds corresponding to this formula. This document collates available data on their physicochemical properties, synthesis, characterization, and potential biological activities, with a particular emphasis on their relevance to drug discovery and development.

Introduction to C14H6Br2O2 Isomers

The molecular formula C14H6Br2O2 corresponds to a class of halogenated aromatic compounds. The core structure is typically based on anthracene-9,10-dione (anthraquinone), a tricyclic aromatic system with two ketone groups. The bromine atoms can be substituted at various positions on the aromatic rings, leading to several isomers with distinct physicochemical and biological properties. The most commonly cited isomers include 2,3-dibromoanthracene-9,10-dione and 2,6-dibromoanthracene-9,10-dione.[1][2] The anthraquinone scaffold itself is a well-established pharmacophore found in numerous natural and synthetic compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The addition of bromine atoms to this core can significantly modulate the electronic, steric, and lipophilic properties of the molecule, potentially influencing its interaction with biological targets.

Physicochemical Properties

The physicochemical properties of the dibromoanthracene-9,10-dione isomers are crucial for their handling, formulation, and development as potential therapeutic agents. The available data, largely derived from chemical suppliers and computational predictions due to limited published experimental data for some isomers, are summarized in the table below.[4][5]

| Property | 2,3-Dibromoanthracene-9,10-dione | 2,6-Dibromoanthracene-9,10-dione | 1,4-Dibromo-9,10-anthraquinone |

| CAS Number | 633-68-1[1] | 633-70-5[2] | 85392-80-9[6] |

| Molecular Weight | 366.01 g/mol [1] | 366.01 g/mol [2] | 366.01 g/mol |

| Appearance | Light yellow to brown solid (predicted)[1] | Pale yellow to yellow-red-brown crystal powder[5] | No data available |

| Melting Point | 278-279 °C[1] | 290 °C | No data available |

| Boiling Point | 491.8 ± 45.0 °C at 760 mmHg (Predicted)[1] | No data available | No data available |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane and hexane[1] | No data available | No data available |

Synthesis and Characterization

Synthesis of Dibromoanthracene-9,10-diones

While a standardized, one-pot synthesis for specific dibromoanthracene-9,10-dione isomers is not extensively documented, plausible multi-step synthetic routes can be devised based on established organic chemistry principles. Direct bromination of anthracene-9,10-dione often leads to a mixture of isomers.[7] A more controlled approach for the synthesis of 2,3-dibromoanthracene-9,10-dione is outlined below.

Generalized Experimental Protocol for Synthesis (Sandmeyer Reaction from a Diamino Precursor): [1]

-

Diazotization: Dissolve the starting amino-anthraquinone precursor in a suitable solvent and cool the mixture in an ice bath. Slowly add a solution of sodium nitrite while maintaining a low temperature to form the diazonium salt.[1]

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr/HBr mixture.[1]

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).[1]

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the crude product.[1]

-

Purification: Collect the precipitate by filtration, wash with water, and dry. Further purify the crude product by recrystallization from a suitable solvent or by column chromatography.[1]

Characterization

The synthesized dibromoanthracene-9,10-dione should be characterized using standard analytical techniques to confirm its structure and purity.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic rings. For 2,3-dibromoanthracene-9,10-dione, the ¹H NMR spectrum is expected to show signals in the aromatic region (δ 7-9 ppm), and the ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbons (around δ 180 ppm) and the aromatic carbons.[1][5]

-

Infrared (IR) Spectroscopy: This technique is used to identify the characteristic functional groups, particularly the strong absorption band for the carbonyl (C=O) stretching vibrations of the quinone moiety, typically in the range of 1660-1690 cm⁻¹.[1][5]

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms.[1][5]

While specific, published experimental spectra for 2,3-dibromoanthracene-9,10-dione are scarce, researchers should expect to perform these characterizations de novo.

Biological Activity and Potential Applications

The anthraquinone scaffold is of significant interest in drug development, particularly in oncology.[4] While specific biological data for C14H6Br2O2 isomers are limited, their structural similarity to other biologically active anthraquinones suggests potential for investigation in several areas.[1]

-

Anticancer Agents: Many anthraquinone derivatives exhibit cytotoxic activity against various cancer cell lines.[1] Their mechanism of action is often attributed to their ability to intercalate with DNA and inhibit enzymes such as topoisomerase II.[2] The bromine substituents on the 2,3-positions could modulate the electronic properties and steric hindrance of the molecule, potentially influencing its interaction with biological targets.[1]

-

Anti-inflammatory Agents: Some anthraquinones have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways.[1]

-

Antimicrobial Agents: The anthraquinone core is present in several natural and synthetic antimicrobial compounds.[1]

Hypothetical Signaling Pathway: Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial in cell fate determination, proliferation, and differentiation, and its aberrant activation is implicated in various cancers.[8][9] Some anthraquinone derivatives have been shown to inhibit this pathway.[5] A plausible mechanism for the anticancer effect of dibromoanthracene-9,10-diones could involve the modulation of this pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. jk-sci.com [jk-sci.com]

- 6. Wnt pathway inhibition via the targeting of Frizzled receptors results in decreased growth and tumorigenicity of human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Wnt Signalling Pathway: An Avenue to Control Breast Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Navigating the Solubility of 3,6-Dibromophenanthrene-9,10-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dibromophenanthrene-9,10-dione, a halogenated derivative of phenanthrenequinone, is a key intermediate in the synthesis of advanced materials, including those utilized in Organic Light-Emitting Diodes (OLEDs), as well as in the development of dyestuffs and agrochemicals. Its utility in these applications is fundamentally linked to its processing characteristics, most notably its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive quantitative solubility data in peer-reviewed literature, this document presents a predictive qualitative solubility profile based on the principle of "like dissolves like." Furthermore, it offers a detailed, standardized experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific solvent systems and experimental conditions.

Introduction

This compound (CAS No. 53348-05-3) is a polycyclic aromatic hydrocarbon characterized by a phenanthrenequinone core with bromine substituents at the 3 and 6 positions. This molecular structure imparts a largely nonpolar character, which dictates its solubility behavior. The presence of the carbonyl groups and bromine atoms introduces some polarity, allowing for a degree of interaction with a range of organic solvents. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Aromatic | Toluene | High | "Like dissolves like"; the aromatic nature of toluene closely matches the phenanthrene core. |

| Benzene | High | Similar to toluene, the aromatic ring of benzene facilitates dissolution of the compound. | |

| Xylene | High | The aromatic and nonpolar character of xylene is well-suited to dissolve the compound. | |

| Chlorinated | Dichloromethane (DCM) | High | The polarity and ability of DCM to interact with the carbonyl groups enhance solubility. |

| Chloroform | High | Similar to DCM, chloroform is an effective solvent for many organic solids. | |

| Ethers | Tetrahydrofuran (THF) | Medium | THF has a moderate polarity and can solvate the polar parts of the molecule. |

| Diethyl Ether | Low to Medium | The nonpolar character of diethyl ether is suitable, but its volatility may be a factor. | |

| Ketones | Acetone | Low to Medium | Acetone's polarity may allow for some dissolution, but the large nonpolar core will limit it. |

| Esters | Ethyl Acetate | Low to Medium | Ethyl acetate offers a balance of polarity and nonpolar character.[1] |

| Alcohols | Methanol | Low | The high polarity and hydrogen bonding of methanol are not ideal for the nonpolar core. |

| Ethanol | Low | Similar to methanol, ethanol is generally a poor solvent for large nonpolar compounds.[2][3] | |

| Amides | Dimethylformamide (DMF) | Medium | The high polarity of DMF may enable some solubility through dipole-dipole interactions. |

| Hydrocarbons | Hexane | Low | While nonpolar, the large crystal lattice energy of the solid may not be overcome by hexane.[2] |

| Cyclohexane | Low | Similar to hexane, these nonpolar aliphatic solvents are unlikely to be effective. | |

| Polar Aprotic | Acetonitrile | Low | The high polarity of acetonitrile is not well-matched to the compound's structure. |

| Dimethyl Sulfoxide (DMSO) | Medium | DMSO is a strong, polar aprotic solvent that may dissolve the compound to some extent. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method is a widely accepted approach for determining the solubility of a solid organic compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solid can be determined by subtracting the initial weight of the empty vial.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same method as the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as a concentration (e.g., g/L, mol/L, or mg/mL) at the specified temperature.

-

It is recommended to perform the experiment in triplicate and report the average solubility and standard deviation.

-

Visualization of Synthesis Workflow

The synthesis of this compound is a critical process for its application in research and industry. The following diagram illustrates a common synthetic route.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be extensively published, the provided qualitative predictions offer valuable guidance for solvent selection in various applications. The detailed experimental protocol for solubility determination equips researchers with a robust method to generate precise and reliable data. This information is crucial for optimizing reaction conditions, purification processes, and the formulation of materials incorporating this versatile compound.

References

An In-depth Technical Guide to 3,6-Dibromophenanthrene-9,10-dione

This technical guide provides a comprehensive overview of 3,6-Dibromophenanthrene-9,10-dione, a key intermediate in various chemical industries.[1][2] It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its nomenclature, chemical properties, synthesis, and applications.

Nomenclature and Chemical Identifiers

The compound is systematically named under IUPAC nomenclature and is also known by several synonyms. These identifiers are crucial for accurate database searches and regulatory compliance.

IUPAC Name: this compound[3][4]

Synonyms:

Chemical Identifiers:

-

InChI: InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H[3][4]

-

InChIKey: WPEJBJRFPBMVGJ-UHFFFAOYSA-N[3]

-

Canonical SMILES: C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=O)C2=O[3][4]

Physicochemical Properties

This compound is an organic compound characterized by a phenanthrene backbone with bromine substituents at the 3 and 6 positions and carbonyl groups at the 9 and 10 positions.[5] It is typically a light yellow to brown crystalline powder.[7] The presence of bromine atoms enhances its reactivity, making it a versatile intermediate in various chemical reactions.[5]

| Property | Value | Source |

| Appearance | Light yellow to brown powder/crystal | [7] |

| Melting Point | 291 °C | |

| Boiling Point | ~501 °C | [1][2] |

| Density | ~1.9 g/cm³ | [1][2] |

| Flash Point | ~177.5 °C | [1][2] |

| Purity | Typically >95% or 97% | [1][7] |

Synthesis and Reactivity

The synthesis of this compound is generally achieved through the electrophilic aromatic substitution of phenanthrenequinone.[1] This typically involves the use of a brominating agent, such as molecular bromine, often in the presence of a catalyst.[1] The strategic placement of the bromine atoms on the phenanthrene scaffold significantly influences the molecule's reactivity, making it a valuable precursor for more complex structures.[1]

A key reaction of this compound is its reduction to form 3,6-Dibromophenanthrene-9,10-diol, a hydroquinone derivative.[8] This transformation is significant as the diol form can serve as a crucial precursor for further chemical modifications in the synthesis of advanced materials.[8]

Caption: Synthesis of this compound and its subsequent reduction.

Experimental Protocol: Reduction to 3,6-Dibromophenanthrene-9,10-diol

The following is a generalized protocol for the laboratory-scale reduction of this compound.[8]

Materials:

-

This compound

-

Sodium dithionite (Na₂S₂O₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable volume of anhydrous THF. The reaction should be conducted under an inert atmosphere.[8]

-

Reduction: While stirring, add a solution of sodium dithionite in deionized water to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the THF using a rotary evaporator.

-

Extraction: Partition the remaining aqueous residue between ethyl acetate and deionized water. Separate the organic layer, and wash it sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 3,6-Dibromophenanthrene-9,10-diol can be further purified by recrystallization or column chromatography.

Applications

This compound is a versatile intermediate with applications in several advanced fields:

-

Organic Light-Emitting Diodes (OLEDs): It serves as a critical precursor in the synthesis of materials for OLED displays and lighting, where it is modified to create light-emitting or charge-transporting molecules.[1][2]

-

Dyestuff Intermediates: The compound can be transformed into specialized chromophores, leading to the creation of dyes with unique optical properties.[1][2]

-

Agrochemicals: It acts as a foundational element in the synthesis of active ingredients for crop protection products.[2]

-

Materials Science: Due to its electronic properties, it is a candidate for applications in organic electronics and photonic devices.[5] It is also used as a building block for small molecule semiconductors.[6][7]

Caption: Key application areas of this compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If eye irritation persists, seek medical advice. Store the compound under an inert gas.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 53348-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: Health and Safety Data for 3,6-Dibromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for 3,6-Dibromophenanthrene-9,10-dione (CAS No: 53348-05-3). The information is compiled from publicly available safety data sheets and chemical databases.

Core Safety and Hazard Information

This compound is classified as a hazardous substance. Based on aggregated data from multiple suppliers, it is known to cause skin and eye irritation.[1][2][3] Some sources also indicate potential for respiratory irritation and hazards to the aquatic environment.[1][4]

Globally Harmonized System (GHS) Classification

The following tables summarize the GHS hazard classifications for this compound. It is important to note that the classification percentages reflect the proportion of companies that have notified these hazards to the ECHA C&L Inventory; the actual hazards of the substance may be broader.[1]

| Hazard Class | Hazard Category | Percentage of Notifiers |

| Skin Corrosion/Irritation | Category 2 | 66.7% |

| Serious Eye Damage/Eye Irritation | Category 2 | 66.7% |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) | 33.3% |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | 33.3% |

Source: PubChem.[1]

| GHS Pictograms | Signal Word |

| Irritant, Environmental Hazard | Warning |

Source: PubChem, ChemScene.[1][4]

Hazard Statements (H-Statements)

| Code | Statement | Percentage of Notifiers |

| H315 | Causes skin irritation | 66.7% |

| H319 | Causes serious eye irritation | 66.7% |

| H335 | May cause respiratory irritation | 33.3% |

| H400 | Very toxic to aquatic life | 33.3% |

| H302 | Harmful if swallowed | Noted by some suppliers |

Source: PubChem, ChemScene, Sigma-Aldrich.[1][3][4]

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements is provided by various suppliers. Key recommendations include:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P391 | Collect spillage. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: PubChem, Alfa Chemistry.[1][2]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and experimental design.

| Property | Value |

| Molecular Formula | C₁₄H₆Br₂O₂ |

| Molecular Weight | 366.00 g/mol |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 291 °C |

| Storage Temperature | Room Temperature; some suppliers recommend 4°C |

| Purity | ≥95% |

Source: ChemScene, Alfa Chemistry, Sigma-Aldrich.[2][3][4]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited (e.g., skin and eye irritation studies) are not publicly available in the searched resources. The GHS classifications are based on aggregated data submitted by chemical suppliers to regulatory bodies like ECHA. These submissions reference internal or standardized studies (e.g., OECD guidelines) that are not typically published in detail on supplier websites. For access to the full study reports, direct contact with the manufacturers or a comprehensive search of specialized toxicological databases would be necessary.

Visualization of Safety Procedures

The following diagram illustrates the logical workflow for handling this compound based on its known hazards.

Caption: Logical workflow for the safe handling of this compound.

Signaling Pathways

No information regarding specific signaling pathways affected by this compound was identified in the publicly available literature and safety documents. Elucidating the mechanisms of its irritant effects would require dedicated toxicological and mechanistic studies.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before handling and use appropriate safety precautions.

References

An In-depth Technical Guide to the Purity Analysis of 3,6-Dibromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3,6-Dibromophenanthrene-9,10-dione, a key intermediate in the synthesis of advanced materials and fine chemicals.[1][2] Accurate assessment of its purity is critical for ensuring the quality, safety, and efficacy of downstream products in research and drug development.

Introduction to this compound

This compound, with the CAS Number 53348-05-3, is a polycyclic aromatic hydrocarbon derivative.[3][4] Its molecular structure, featuring a phenanthrenequinone scaffold with two bromine atoms, makes it a valuable building block in organic synthesis.[2] The purity of this compound is typically expected to be 95% or higher for use in sensitive applications.[3]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₆Br₂O₂ |

| Molecular Weight | 366.01 g/mol |

| Appearance | Light yellow to brown powder or crystals |

| CAS Number | 53348-05-3 |

Analytical Methods for Purity Determination

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity analysis of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and byproducts.

Experimental Protocols

The following sections detail the experimental protocols for the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal method for quantifying the purity of this compound. A reversed-phase method with UV detection is generally suitable for aromatic compounds of this nature.

Experimental Workflow for HPLC Analysis:

Detailed HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of polycyclic aromatic compounds.[5][6]

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

Time (minutes) % Solvent A % Solvent B 0 50 50 20 0 100 25 0 100 26 50 50 | 30 | 50 | 50 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: UV detection at 254 nm is a common choice for aromatic compounds.

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as acetonitrile or a mixture of acetonitrile and dichloromethane. The solution should then be filtered through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and the identification of structurally related impurities. Both ¹H and ¹³C NMR should be performed.

Logical Flow for NMR Analysis:

Detailed NMR Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR:

-

The aromatic protons of the phenanthrene core are expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm.[7]

-

The integration of the proton signals should be consistent with the number of protons in the molecule.

-

-

¹³C NMR:

-

The carbonyl carbons of the dione are expected to have chemical shifts in the range of 170-185 ppm.

-

The aromatic carbons will appear in the 120-150 ppm region.[7]

-

The number of distinct carbon signals will depend on the symmetry of the molecule.

-

-

Data Analysis: The obtained spectra should be compared with reference spectra or predicted spectra to confirm the structure of this compound. Any additional peaks may indicate the presence of impurities, which can be identified by their chemical shifts and coupling patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly useful for detecting potential byproducts from the synthesis of this compound.

Experimental Workflow for GC-MS Analysis:

Detailed GC-MS Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating polycyclic aromatic compounds.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 300 °C at a rate of 10 °C/min.

-

Final hold: Hold at 300 °C for 10 minutes.

-

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless injection is recommended for trace analysis.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or toluene.

-

Data Analysis: The mass spectra of any detected impurity peaks can be compared with spectral libraries (e.g., NIST) for identification. The presence of two bromine atoms in a fragment will be indicated by a characteristic isotopic pattern with peaks at M, M+2, and M+4 with relative intensities of approximately 1:2:1.

Data Presentation

Quantitative data from the purity analysis should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Summary of Analytical Data for this compound Purity Analysis

| Analytical Technique | Parameter | Result |

| HPLC | Purity (% Area) | e.g., 98.5% |

| Retention Time | e.g., 15.2 min | |

| Number of Impurities Detected | e.g., 3 | |

| ¹H NMR | Chemical Shifts (ppm) | Consistent with proposed structure |

| Integration | Consistent with proposed structure | |

| Impurity Signals | e.g., Minor peaks at 8.1 and 7.5 ppm | |

| ¹³C NMR | Number of Signals | Consistent with molecular symmetry |

| Chemical Shifts (ppm) | Consistent with proposed structure | |

| Impurity Signals | e.g., Minor peaks at 128 and 135 ppm | |

| GC-MS | Major Peak Identity | This compound |

| Identified Impurities | e.g., Monobromophenanthrene-9,10-dione, Phenanthrene-9,10-dione |

Potential Impurities

Understanding the potential impurities is crucial for developing robust analytical methods. Common impurities in this compound may arise from the starting materials or side reactions during synthesis. These can include:

-

Under-brominated species: Monobromophenanthrene-9,10-dione isomers.

-

Over-brominated species: Tribromo- or tetrabromophenanthrene-9,10-dione isomers.

-

Starting material: Unreacted phenanthrene-9,10-dione.

-

Isomeric impurities: Other dibromophenanthrene-9,10-dione isomers.

-

Products of dehalogenation: Phenanthrene-9,10-dione or monobromophenanthrene-9,10-dione formed during purification or analysis.[8]

Conclusion

The purity of this compound can be reliably determined through a combination of HPLC, NMR, and GC-MS techniques. The detailed protocols and workflows provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate. Adherence to these analytical procedures will contribute to the integrity and reproducibility of research and development outcomes.

References

- 1. shimadzu.com [shimadzu.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Polycyclic Aromatic Hydrocarbons Analyzed with HPLC - AppNote [mtc-usa.com]

- 6. agilent.com [agilent.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of 3,6-Dibromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,6-Dibromophenanthrene-9,10-dione

This compound is an organic compound featuring a phenanthrenequinone scaffold with two bromine atoms at the 3 and 6 positions.[1] Its chemical structure and the presence of bromine atoms suggest its potential utility in various applications, including as an intermediate in the synthesis of organic electronic materials, such as those used in OLEDs, and as a building block for specialized dyes.[1][2] The thermal stability of this compound is a critical parameter for its synthesis, purification, and application, making thermogravimetric analysis a vital characterization technique.

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 53348-05-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₄H₆Br₂O₂ | [1][4][5][6][7][8] |

| Molecular Weight | 366.00 g/mol | [4][5][6][7] |

| Appearance | Light yellow to brown powder/crystal | [3][4][6] |

| Melting Point | 289.0 to 293.0 °C | [3][4] |

| Boiling Point | ~501°C | [1] |

| Purity | Typically >95.0% (HPLC) | [3][4] |

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. This method provides valuable information about the thermal stability of materials and the kinetics of their decomposition. A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is controlled by a pre-programmed temperature profile, and the mass of the sample is continuously recorded. The resulting data is typically plotted as mass or mass percentage as a function of temperature or time, yielding a TGA curve. The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates.

Hypothetical Thermogravimetric Analysis Data

The following table presents hypothetical TGA data for this compound, based on the expected thermal decomposition of brominated aromatic compounds. The decomposition is postulated to occur in multiple stages, likely involving the loss of bromine and the breakdown of the aromatic core.

| Parameter | Stage 1 | Stage 2 |

| Temperature Range (°C) | 300 - 450 | 450 - 600 |

| Initial Decomposition Temperature (T_onset) | ~320 °C | ~460 °C |

| Peak Decomposition Temperature (T_peak) | ~380 °C | ~530 °C |

| Weight Loss (%) | ~43.7% (corresponds to the loss of 2 Br atoms) | ~56.3% (corresponds to the decomposition of the hydrocarbon backbone) |

| Residual Mass at 800 °C (%) | < 1% |

Detailed Experimental Protocol for TGA

This section outlines a general experimental protocol for performing TGA on a solid organic compound like this compound.

4.1. Instrumentation:

-

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 800 °C.

4.2. Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

-

Record the exact sample weight.

4.3. TGA Instrument Setup and Measurement:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Hold the sample at 800 °C for 10 minutes to ensure complete decomposition.

-

-

Continuously record the sample mass and temperature throughout the experiment.

4.4. Data Analysis:

-

Plot the percentage of weight loss as a function of temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve to obtain the DTG curve, which shows the rate of weight loss.

-

From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the final residual mass.

-

From the DTG curve, identify the peak decomposition temperatures for each stage of degradation.

Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for Thermogravimetric Analysis.

5.2. Hypothetical Thermal Decomposition Pathway

Caption: Hypothetical thermal decomposition pathway of the compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]

- 3. This compound | 53348-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemscene.com [chemscene.com]

- 8. 53348-05-3|this compound|BLD Pharm [bldpharm.com]

Crystal structure of 3,6-Dibromophenanthrene-9,10-dione

An In-Depth Technical Guide to the Crystal Structure of 3,6-Dibromophenanthrene-9,10-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis, and crystallographic considerations for this compound. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the general methodologies for its synthesis and single-crystal growth. Furthermore, a comparative analysis of the crystallographic data of the parent compound, phenanthrene-9,10-dione, is presented to infer the potential structural characteristics of the dibrominated derivative. This guide is intended for researchers, scientists, and professionals in the fields of materials science, medicinal chemistry, and drug development.

Introduction

This compound, with the chemical formula C14H6Br2O2, is a halogenated derivative of phenanthrene-9,10-dione.[1][2] This class of compounds is of significant interest due to their applications as intermediates in the synthesis of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs), as well as in the development of specialized dyes and agrochemicals.[1] The strategic placement of bromine atoms on the phenanthrene backbone significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis.[1][3] Understanding the solid-state structure of this compound is crucial for predicting its material properties and for the rational design of new functional molecules.

Synthesis of this compound

The synthesis of this compound typically involves the electrophilic aromatic substitution of a phenanthrene-based precursor.[1] A generalized protocol often starts with the bromination of phenanthrene, followed by oxidation to the dione. Alternatively, direct bromination of phenanthrene-9,10-dione can be employed.

Experimental Protocol: Synthesis via Bromination of Phenanthrene-9,10-dione

Materials:

-

Phenanthrene-9,10-dione

-

Molecular Bromine (Br2)

-

Anhydrous Iron(III) Bromide (FeBr3) or another suitable Lewis acid catalyst

-

Anhydrous Dichloromethane (CH2Cl2) or another suitable inert solvent

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve phenanthrene-9,10-dione in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide to the solution.

-

Bromination: Slowly add a solution of molecular bromine in anhydrous dichloromethane to the reaction mixture via the dropping funnel at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with sodium thiosulfate solution, sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) or by column chromatography on silica gel to yield high-purity this compound.

Caption: Synthesis workflow for this compound.

Crystallographic Analysis

A search of the Cambridge Structural Database (CSD) and other public repositories did not yield a specific crystal structure for this compound. However, the crystal structure of the parent compound, phenanthrene-9,10-dione, is known and can be used as a basis for predicting the structural features of its dibrominated analog.[4]

Crystallographic Data of Phenanthrene-9,10-dione

The following table summarizes the crystallographic data for phenanthrene-9,10-dione.

| Parameter | Value |

| Chemical Formula | C₁₄H₈O₂ |

| Molecular Weight | 208.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.35 |

| b (Å) | 10.25 |

| c (Å) | 11.45 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 945.4 |

| Z | 4 |

| Density (calc) (g/cm³) | 1.46 |

Note: The unit cell parameters can vary slightly between different crystallographic studies.

Expected Influence of Bromine Substitution

The introduction of two bromine atoms at the 3 and 6 positions of the phenanthrene-9,10-dione core is expected to have several significant effects on the crystal packing and molecular geometry:

-

Increased Molecular Weight and Density: The addition of two heavy bromine atoms will substantially increase the molecular weight and likely the crystal density.

-

Intermolecular Interactions: The presence of bromine atoms can introduce halogen bonding (Br···O or Br···Br) as a significant intermolecular interaction, which will influence the crystal packing. These interactions may lead to different packing motifs compared to the parent compound, which is primarily governed by van der Waals forces and C-H···O interactions.

-

Planarity and Symmetry: The phenanthrene-9,10-dione core is largely planar. The bromine substituents are unlikely to significantly distort this planarity. The C2 symmetry of the isolated molecule may or may not be retained in the crystal lattice.

-

Unit Cell Parameters: The increased size of the molecule and the potential for different packing arrangements will likely lead to a larger unit cell volume compared to phenanthrene-9,10-dione.

Caption: Logical relationship of bromine substitution on the crystal structure.

Experimental Protocol for Single Crystal Growth

Growing single crystals of sufficient quality for X-ray diffraction is often a critical bottleneck.[5] For organic molecules like this compound, solution-based methods are generally the most applicable.[6][7][8]

General Methodology: Slow Evaporation

Materials:

-

Purified this compound

-

High-purity solvent (e.g., toluene, chloroform, or a mixture) in which the compound has moderate solubility

-

Small, clean vials or test tubes

-

Parafilm or a loosely fitting cap

Procedure:

-

Solvent Screening: Identify a suitable solvent or solvent system where the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or by gentle heating.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with parafilm and pierce a few small holes in it, or use a loosely fitting cap. This will allow for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

-

Harvesting: Once crystals of suitable size have formed, carefully harvest them from the solution using a spatula or by decanting the mother liquor. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Other suitable methods for single crystal growth of organic molecules include slow cooling of a saturated solution and vapor diffusion.[6][7] The choice of method and solvent is often empirical and may require some optimization.

References

- 1. nbinno.com [nbinno.com]

- 2. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]

- 4. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3,6-Dibromophenanthrene-9,10-dione as a Dyestuff Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,6-Dibromophenanthrene-9,10-dione as a versatile intermediate in the synthesis of novel dyestuffs. The unique chemical architecture of this compound, featuring a phenanthrenequinone core with bromine atoms at the 3 and 6 positions, allows for a variety of chemical transformations to create specialized chromophores with distinct optical properties.[1][2]

Introduction to this compound